N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
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Overview
Description
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under acidic conditions.
Pyrazole Intermediate Synthesis: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with N-methyl ethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiazoles or pyrazoles.
Scientific Research Applications
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine: shares structural similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-16-15-28-23(25-16)17(2)27(3)14-21-13-24-26-22(21)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-13,15,17H,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQSMZPITYUKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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